molecular formula C9H16OS B1176151 (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine CAS No. 149141-45-7

(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine

Cat. No.: B1176151
CAS No.: 149141-45-7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine is a chiral compound with a unique structure that includes an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine typically involves the formation of the oxathiine ring through a series of chemical reactions. One common method involves the reaction of an appropriate thiol with an epoxide under acidic conditions to form the oxathiine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiine ring to a thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiine ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-Ethyl-6-isopropyl-6H-1,3-oxathiine: The enantiomer of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine, which may have different biological activities.

    (2S,6S)-2,6-Diaminoheptanedioate: Another compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the oxathiine ring. This configuration can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

149141-45-7

Molecular Formula

C9H16OS

Molecular Weight

0

Synonyms

6H-1,3-Oxathiin,2-ethyl-6-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

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